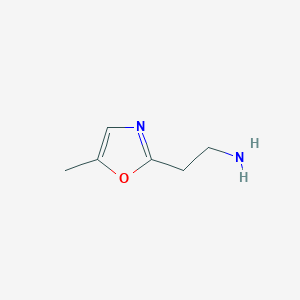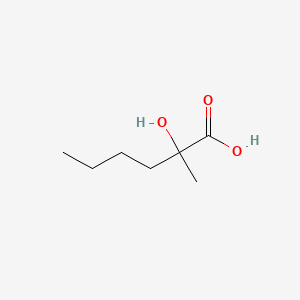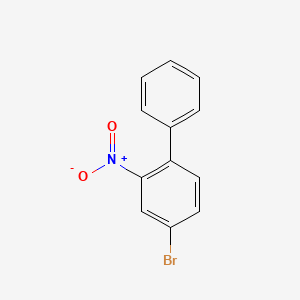
4-Bromo-2-nitrobiphenyl
Vue d'ensemble
Description
4-Bromo-2-nitrobiphenyl is a chemical compound with the molecular formula C12H8BrNO2 . It has a molecular weight of 278.10 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Catalytic Activity
4-Bromo-2-nitrobiphenyl has been utilized in various synthetic processes. For instance, in a study by Chen Na (2015), two nitro isomers of 4-bromobiphenyl were synthesized using nitrogen dioxide and molecular oxygen as nitrating agents. This research demonstrated that certain catalysts, like zeolite HBEA-25, showed enhanced catalytic activities, leading to superior selectivity and higher yields in the production of 4-bromo-4'-nitrobiphenyl (Chen Na, 2015).
Kinetic Studies and Molecular Structure
G. Guanti et al. (1977) explored the kinetics of piperidinodebromination of 4′-substituted 3-bromo-4-nitrobiphenyls, revealing insights into the correlation between structure and reactivity using a modified Hammett relationship. This study is significant for understanding the substituent effects in the biphenyl series (Guanti et al., 1977).
Potential in Organic Electronics
Research has indicated the application of this compound in the field of organic electronics. For example, a study by O. Shishkina et al. (2001) involved the nucleophilic substitution of the bromine atom in 4-bromo-5-nitrophthalodinitrile, leading to the synthesis of compounds used in creating spectral properties of certain metal phthalocyanines (Shishkina et al., 2001).
Green Synthesis and Inhibitory Activity
The compound has also been synthesized through green methodologies. Abida Zulfiqar et al. (2020) reported the green synthesis of a Schiff base using this compound, highlighting its considerable urease inhibitory activity. This approach emphasizes environmentally friendly synthesis methods and potential applications in medicine and agriculture (Zulfiqar et al., 2020).
Structural Influence in Crystallography
N. Seidel et al. (2013) conducted a comparative study on the crystal structures of compounds with bromo and nitro substituted derivatives of biphenyl, demonstrating how substituents can significantly impact molecular conformation and packing. This research contributes to the understanding of structural modifications in crystallography (Seidel et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-Bromo-2-nitrobiphenyl are currently unknown. This compound is a part of a collection of unique chemicals provided to early discovery researchers
Pharmacokinetics
Its physicochemical properties such as a density of 15±01 g/cm³ and a boiling point of 3618±220 °C at 760 mmHg have been reported .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .
Propriétés
IUPAC Name |
4-bromo-2-nitro-1-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJFRSVWOUWTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


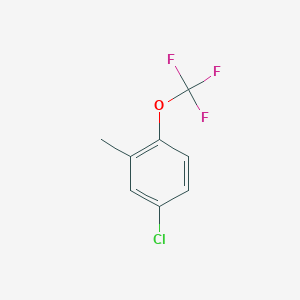
![Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3151240.png)
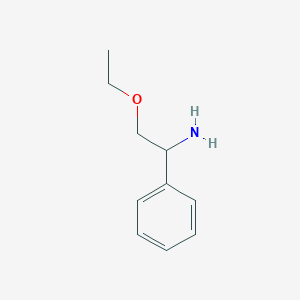
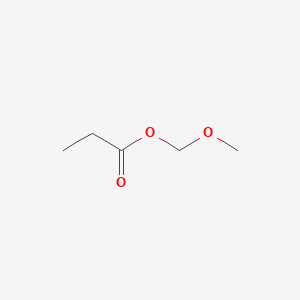
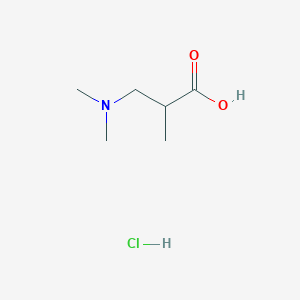

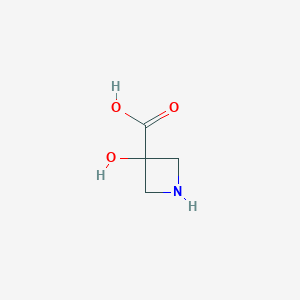
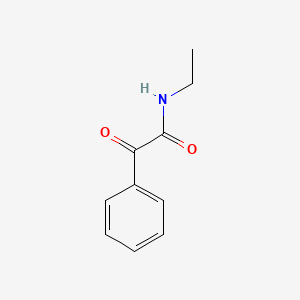
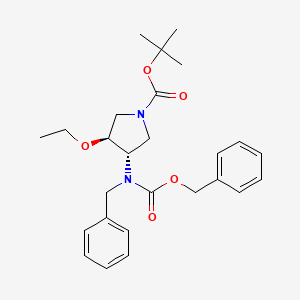
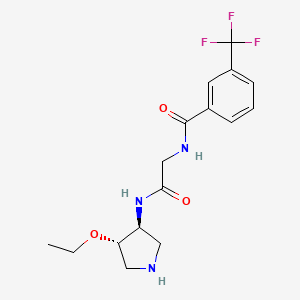
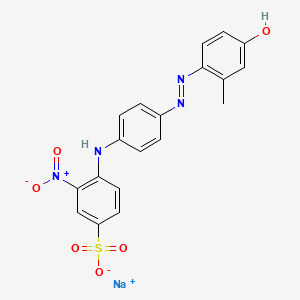
methane](/img/structure/B3151300.png)
